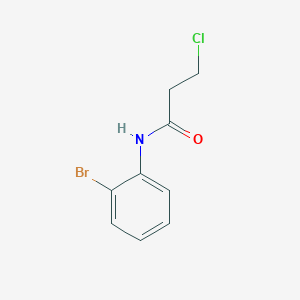
N-(2-bromophenyl)-3-chloropropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-bromophenyl)-3-chloropropanamide” is a chemical compound with the molecular formula C8H8BrNO . It is an amide, which is a type of organic compound that contains a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroanalytical data such as NMR and IR . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
Amides, such as “this compound”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . They can also undergo reactions with hydroxide ions . Furthermore, a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides has been developed .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
N-(2-bromophenyl)-3-chloropropanamide, through related compounds, has been explored for its antimicrobial properties. For instance, derivatives like 2-chloro(bromo, thiocyanato)-1-aryl-2-methyl-3-chloropropanes have shown effectiveness against various microbial pathogens. Such compounds, including the ones closely related to this compound, exhibited significant antimicrobial activity, particularly against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Gorbovoi et al., 2008).
Inhibition of Carbonic Anhydrase Isoenzymes
Research has also been conducted on compounds incorporating bromophenol moieties, similar to this compound, for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have revealed that such derivatives can inhibit human carbonic anhydrase isoenzymes I, II, IX, and XII with significant potency. This suggests potential therapeutic applications in conditions where inhibition of these enzymes is beneficial, such as in treating glaucoma or certain cancers (Boztaş et al., 2015).
Fumigation and Pest Management
Compounds structurally related to this compound have been evaluated as alternatives to methyl bromide for soil fumigation. Studies have indicated the effectiveness of such chemicals in controlling soil-borne pathogens, weeds, and pests, thereby serving as potential alternatives for methyl bromide in agricultural practices. This highlights their importance in maintaining crop health and yield (Duniway, 2002).
Sensing and Detection of Harmful Chemicals
Modified dodecagonal photonic crystal fibers (PCFs) have been proposed for detecting harmful chemical compounds, including those structurally similar to this compound. Such PCFs show high sensitivity for detecting various pesticides used in poultry feed, indicating the potential for these compounds to be used in environmental monitoring and safety applications (Niger et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-3-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-7-3-1-2-4-8(7)12-9(13)5-6-11/h1-4H,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKXXDVNNYBJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)
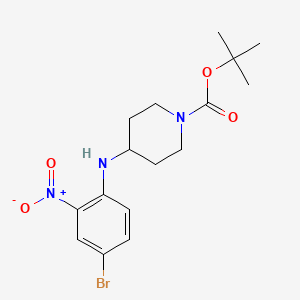
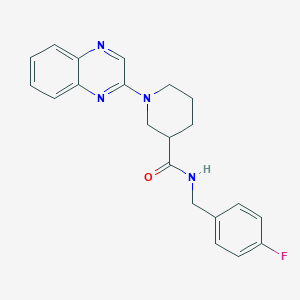
![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)
![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)
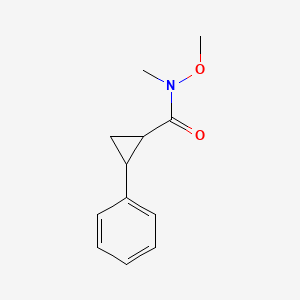
![N-(3-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2953855.png)
![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)

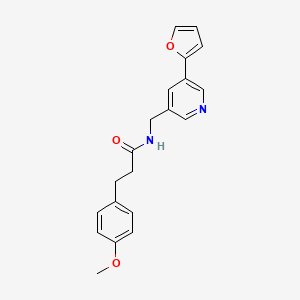
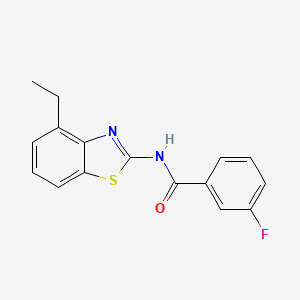
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2953867.png)

